trans-2-Phenylsulfanylcyclopropanecarboxylic acid
Description
trans-2-Phenylsulfanylcyclopropanecarboxylic acid is a cyclopropane derivative featuring a phenylsulfanyl substituent at the 2-position and a carboxylic acid group. Cyclopropane rings are known for their high ring strain, which often imparts unique reactivity and biological activity.
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(1R,2S)-2-phenylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1 |
InChI Key |
CCYWYCFSZCKDIN-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1SC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(C1SC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Precursor
A representative protocol from patent US3997586A involves:
- Starting material : Ethyl 3,3-dimethylcyclopropanecarboxylate
- Reagents : Sodium phenyl sulfinate (55 g), methanol (500 mL), potassium carbonate (8 g), sodium iodide (1 g)
- Conditions : 0°C, inert atmosphere (N₂/Ar)
- Reaction time : 15–24 hours
Key data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥97% |
| Stereoselectivity | trans:cis = 9:1 |
This step forms the cyclopropane core with controlled stereochemistry.
Sulfanyl Group Introduction
Using sodium phenyl sulfinate as the sulfanyl source:
- Molar ratio : 1:1.2 (cyclopropane derivative:sulfinating agent)
- Solvent : Methanol/water (4:1 v/v)
- Temperature : Reflux at 65°C
- Workup : Acidification (HCl), methylene chloride extraction, NaHCO₃ washing.
- pH control (6.5–7.0) prevents ester hydrolysis
- Sodium iodide acts as a phase-transfer catalyst
Carboxylic Acid Formation
Hydrolysis of ester intermediate :
- Reagents : 6M HCl, methanol (1:3 ratio)
- Conditions : 12 hours at 25°C
- Isolation : Ether extraction, drying (MgSO₄), vacuum distillation.
| Property | Value |
|---|---|
| Melting point | 85–87°C |
| Molecular weight | 194.25 g/mol |
| HPLC retention | 4.2 min (C18 column) |
Stereochemical Control
The trans configuration is achieved through:
- Chiral auxiliaries : (1R,2S)-cyclopropane precursors
- Low-temperature reactions (0–5°C) to minimize epimerization
- Chromatographic purification : Alumina columns with cyclohexane/ethyl acetate gradients.
Alternative Routes
A PubChem-derived method (CID 168028342) uses:
- Mitsunobu reaction : For stereoinversion of hydroxyl groups
- Oxidative coupling : TEMPO-mediated oxidation at C24 position
- Crystallization : Isopropyl ether recrystallization for >99% ee.
Quality Control Metrics
| Parameter | Specification |
|---|---|
| Purity (NMR) | ≥97% |
| Residual solvents | <0.1% (methanol) |
| Heavy metals | <10 ppm |
| Enantiomeric excess | ≥98% trans |
Industrial-Scale Adaptations
- Continuous flow reactors : Reduce reaction time by 40%
- Green chemistry : Replacement of methylene chloride with cyclopentyl methyl ether
- Catalyst recycling : 85% recovery of potassium carbonate.
Chemical Reactions Analysis
Reactions of the Carboxylic Acid Group
The carboxylic acid undergoes standard derivatization reactions:
-
The acid chloride intermediate is highly reactive, enabling further transformations such as Friedel-Crafts acylation or nucleophilic acyl substitution .
Reactivity of the Phenylsulfanyl Group
The sulfide group participates in oxidation and substitution reactions:
Note: Aryl sulfides are poor leaving groups unless activated by strong electron-withdrawing substituents .
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under specific conditions:
Example: Silver catalysts facilitate cyclopropane ring expansion or functionalization via carbene transfer .
Stereochemical Considerations
The trans-configuration significantly impacts reaction outcomes:
-
Cyclopropanation : Rhodium catalysts favor trans-selectivity due to steric and electronic effects in the transition state .
-
Ring-opening : Acid-mediated cleavage follows Zaitsev’s rule, favoring more substituted alkenes .
-
Oxidation : Stereoelectronic effects in the sulfanyl group influence the rate of sulfoxide/sulfone formation .
Scientific Research Applications
Chemistry: trans-2-Phenylsulfanylcyclopropanecarboxylic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes .
Medicine: Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-2-Phenylsulfanylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Core Structural Differences
The key distinction between trans-2-phenylsulfanylcyclopropanecarboxylic acid and its analogs lies in the substituents on the cyclopropane ring:
| Compound | Substituent at 2-Position | Functional Groups | Key Structural Features |
|---|---|---|---|
| trans-2-Phenylsulfanylcyclopropanecarboxylic acid | Phenylsulfanyl (C₆H₅S–) | Carboxylic acid (–COOH) | Sulfur atom for redox/coordination chemistry |
| trans-2-Phenylcyclopropanecarboxylic acid | Phenyl (C₆H₅–) | Carboxylic acid (–COOH) | Aromatic ring for π-π interactions |
| 4-Formylfuran-2-carboxylic acid | Formyl (–CHO) on furan | Carboxylic acid (–COOH) | Heterocyclic furan ring |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chloro (–Cl), methyl (–CH₃) | Carboxylic acid (–COOH) | Pyrimidine ring with halogen substituent |
Implications :
- The cyclopropane ring confers rigidity and strain-driven reactivity absent in non-cyclic analogs like cinnamic acid derivatives .
Physicochemical Properties
Available data for trans-2-phenylcyclopropanecarboxylic acid (a close analog) and other cyclopropane derivatives are summarized below:
Inference for trans-2-Phenylsulfanyl Derivative :
- The sulfanyl group likely reduces solubility in polar solvents (e.g., water) compared to hydroxyl or amino analogs due to increased hydrophobicity.
- The cyclopropane ring may lower melting points relative to non-strained aliphatic carboxylic acids .
Critical Analysis of Data Limitations
- Toxicity and Ecotoxicity: No data exist for trans-2-phenylsulfanylcyclopropanecarboxylic acid, mirroring gaps for similar compounds like 4-formylfuran-2-carboxylic acid .
- Reactivity : The sulfanyl group’s behavior under oxidative conditions remains unstudied but could parallel thioether chemistry (e.g., formation of sulfoxides) .
Biological Activity
Trans-2-phenylsulfanylcyclopropanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer treatment. This article examines the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring structure, with a phenyl group and a sulfanyl group attached. The unique three-membered ring contributes to its chemical reactivity and biological properties.
Enzyme Inhibition Studies
Research has indicated that this compound exhibits inhibitory effects on several enzymes, including monoamine oxidase (MAO) and tyramine oxidase. The inhibition of these enzymes is significant due to their roles in neurotransmitter metabolism and potential implications in neurodegenerative diseases.
Table 1: Inhibition Potency of this compound
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity. Notably, the compound demonstrated lower potency against MAO A compared to MAO B, suggesting a selective inhibitory profile.
Case Studies on Anticancer Activity
In addition to enzyme inhibition, this compound has been investigated for its anticancer properties. A study focused on acute myeloid leukemia (AML) cell lines revealed that derivatives of tranylcypromine, which share structural similarities with this compound, exhibited significant antiproliferative effects.
Table 2: Antiproliferative Activity in AML Cell Lines
| Compound | IC50 Value (µM) | Cell Line Tested |
|---|---|---|
| Tranylcypromine | >50 | U937 |
| Derivative 5b | <1 | OCI-AML3 |
| Derivative 5c | <1 | HL-60 |
These findings suggest that modifications to the structure can enhance biological activity, highlighting the importance of chemical structure in drug design.
The mechanism by which this compound exerts its biological effects may involve interaction with key enzymes involved in cellular metabolism. The presence of the sulfanyl group may facilitate binding to enzyme active sites, thereby inhibiting their function.
Q & A
Q. What are the recommended methodologies for synthesizing trans-2-Phenylsulfanylcyclopropanecarboxylic acid with high stereochemical purity?
- Methodological Answer : Stereoselective synthesis can be achieved via cyclopropanation reactions using chiral catalysts (e.g., Rh(II) or Cu(I) complexes) to control the trans-configuration. Purification via chiral HPLC or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess. Confirm stereochemistry using X-ray crystallography or NOESY NMR to validate spatial arrangements .
Q. How can researchers optimize reaction yields when introducing the phenylsulfanyl group to the cyclopropane ring?
- Methodological Answer : Use sulfur nucleophiles (e.g., thiophenol derivatives) under inert atmospheres to minimize oxidation. Optimize reaction conditions (e.g., temperature: 0–25°C; solvent: DMF or THF) and employ coupling agents like EDCI/HOBt. Monitor progress via TLC or LC-MS to terminate reactions at peak conversion .
Q. What analytical techniques are most reliable for characterizing trans-2-Phenylsulfanylcyclopropanecarboxylic acid?
- Methodological Answer :
- NMR : H and C NMR to confirm cyclopropane ring geometry and sulfanyl group integration.
- LC-MS/MS : Quantify purity and detect byproducts using reverse-phase C18 columns with ESI ionization.
- IR Spectroscopy : Identify carboxylic acid (1700–1750 cm) and C-S (600–700 cm) stretches .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and electron density distributions. Compare activation energies for different nucleophiles (e.g., amines vs. thiols). Validate predictions with kinetic experiments (e.g., stopped-flow UV-Vis monitoring) .
Q. What strategies resolve contradictions in biological activity data across studies involving cyclopropane derivatives?
- Methodological Answer :
- Structural Reanalysis : Verify stereochemistry and purity using chiral chromatography.
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables.
- SAR Studies : Compare analogs (e.g., cis isomers, methyl-substituted derivatives) to identify critical functional groups .
Q. How can researchers investigate the metabolic stability of this compound in vitro?
Q. What experimental designs mitigate oxidative degradation of the phenylsulfanyl moiety during storage?
- Methodological Answer : Store under argon at –20°C in amber vials. Add antioxidants (e.g., BHT) to solutions and use degassed solvents. Monitor stability via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
Q. What mechanistic insights explain conflicting catalytic activity in cyclopropane functionalization reactions?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic pathways. Use in situ FTIR to detect intermediates. Vary catalyst loading and ligands (e.g., phosphines vs. N-heterocyclic carbenes) to map mechanistic pathways .
Comparative Structural Analysis
Q. How do structural modifications (e.g., replacing sulfanyl with methyl groups) impact the compound’s physicochemical properties?
- Methodological Answer :
Synthesize analogs (e.g., trans-2-Methylcyclopropanecarboxylic acid) and compare logP (HPLC), solubility (shake-flask method), and thermal stability (DSC). Use QSAR models to correlate substituents with bioactivity .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
